molecular formula C17H15ClFN3OS B5526625 3-chloro-N-[cyclopropyl(1-methyl-1H-imidazol-2-yl)methyl]-4-fluoro-1-benzothiophene-2-carboxamide

3-chloro-N-[cyclopropyl(1-methyl-1H-imidazol-2-yl)methyl]-4-fluoro-1-benzothiophene-2-carboxamide

Cat. No. B5526625
M. Wt: 363.8 g/mol
InChI Key: CLSWOCPTVGJTSX-UHFFFAOYSA-N
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Description

The compound belongs to a class of chemicals known for their intricate synthesis processes and significant biochemical activities. These compounds often involve heterocyclic moieties, indicating potential for diverse biological applications, albeit your request to exclude such discussions.

Synthesis Analysis

The synthesis of related heterocyclic compounds typically involves condensation reactions, with substituted isatin derivatives being common reactants. For example, derivatives similar in complexity are synthesized through refluxing in absolute ethanol in the presence of glacial acetic acid, indicating a multi-step process that requires careful control of reaction conditions for desired yields (Journals Iosr, Priyanka B Kolanpaka, Sammaiah Gade, 2015).

Molecular Structure Analysis

The molecular structure of these compounds is characterized using various spectroscopic techniques, including IR, Mass, and PMR spectra, to confirm the presence of functional groups and the overall molecular framework. X-ray crystallography provides insight into the crystal structure, revealing intermolecular interactions and the spatial arrangement of atoms (Vasantha Kumar et al., 2020).

Chemical Reactions and Properties

These compounds can participate in various chemical reactions, including electrophilic substitutions and cyclization, due to the active functional groups present in their structure. The reactivity often depends on the specific substituents and the heterocyclic core's nature, influencing the compound's overall chemical behavior.

Physical Properties Analysis

The physical properties, such as melting points and solubility, are determined using standard analytical techniques. These properties are essential for understanding the compound's stability and suitability for further applications. The melting points, obtained in open capillary tubes, provide a basic physical characterization critical for purity assessment.

Chemical Properties Analysis

Chemical properties, including reactivity with different chemical reagents and stability under various conditions, are pivotal. These compounds often show a range of activities based on their chemical structure, such as cytotoxic and antioxidant activities, indicative of their reactive nature towards biological molecules (Journals Iosr, Priyanka B Kolanpaka, Sammaiah Gade, 2015).

Scientific Research Applications

Synthesis and Characterization

Research on compounds structurally similar to 3-chloro-N-[cyclopropyl(1-methyl-1H-imidazol-2-yl)methyl]-4-fluoro-1-benzothiophene-2-carboxamide has focused on their synthesis and characterization. Studies like those by (Thirunarayanan & Sekar, 2013) have synthesized derivatives of similar compounds and analyzed their spectral data to understand the effects of substituent on spectral group absorptions. Similarly, (Sedlák et al., 2008) explored the synthesis of substituted benzo[b]thiophen-2-yl derivatives and their potential for chemical modification.

Anticancer and Antitumor Potential

Several studies have investigated the anticancer and antitumor properties of compounds related to 3-chloro-N-[cyclopropyl(1-methyl-1H-imidazol-2-yl)methyl]-4-fluoro-1-benzothiophene-2-carboxamide. For instance, (Yoshida et al., 2005) synthesized and evaluated benzothiazole derivatives as potent antitumor agents. Also, (Stevens et al., 1984) and (Cindrić et al., 2017) explored the synthesis of imidazo[5,1-d]-1,2,3,5-tetrazin-4(3H)-ones and benzothiazole derivatives, respectively, both showing significant antiproliferative effects against cancer cell lines.

Pharmacokinetics and Stability

The pharmacokinetics and stability of compounds similar to 3-chloro-N-[cyclopropyl(1-methyl-1H-imidazol-2-yl)methyl]-4-fluoro-1-benzothiophene-2-carboxamide have been subjects of study as well. (Teffera et al., 2013) investigated the impact of hydrolysis-mediated clearance on the pharmacokinetics of novel inhibitors, providing insights into the metabolic stability and systemic clearance of these compounds.

Potential Applications in Molecular Imaging

Research by (Lang et al., 1999) focused on developing fluorine-18-labeled derivatives for use in molecular imaging. These compounds, including derivatives of imidazole and benzothiazole, were evaluated for their potential in imaging serotonin receptors, indicating possible applications in neuroscience research.

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, many imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Future Directions

The future directions for research on this compound could include exploring its potential uses based on its chemical and biological properties. For example, given the wide range of activities exhibited by imidazole derivatives, this compound could be investigated for potential therapeutic applications .

properties

IUPAC Name

3-chloro-N-[cyclopropyl-(1-methylimidazol-2-yl)methyl]-4-fluoro-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClFN3OS/c1-22-8-7-20-16(22)14(9-5-6-9)21-17(23)15-13(18)12-10(19)3-2-4-11(12)24-15/h2-4,7-9,14H,5-6H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLSWOCPTVGJTSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1C(C2CC2)NC(=O)C3=C(C4=C(C=CC=C4S3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClFN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-N-[cyclopropyl(1-methyl-1H-imidazol-2-yl)methyl]-4-fluoro-1-benzothiophene-2-carboxamide

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